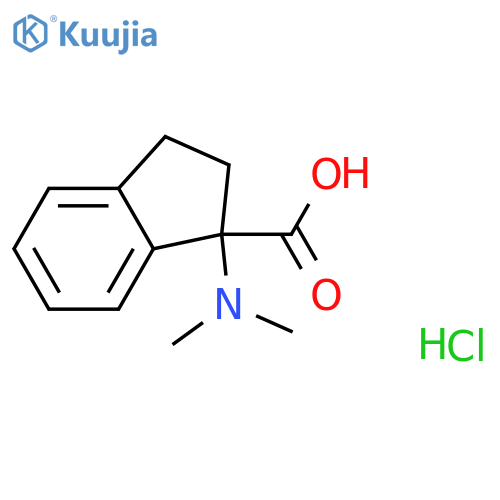Cas no 1251924-52-3 (1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride)

1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
-
- インチ: 1S/C12H15NO2.ClH/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H
- InChIKey: CQOGHAZSKGBZPK-UHFFFAOYSA-N
- SMILES: C(C1(CCC2=CC=CC=C12)N(C)C)(=O)O.Cl
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-67432-2.5g |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 2.5g |
$1202.0 | 2023-02-13 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01045886-5g |
1-(Dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 5g |
¥8785.0 | 2024-04-18 | |
| TRC | B401365-50mg |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B401365-100mg |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Aaron | AR01AAX8-250mg |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 250mg |
$212.00 | 2025-02-09 | |
| 1PlusChem | 1P01AAOW-500mg |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 500mg |
$569.00 | 2025-03-19 | |
| A2B Chem LLC | AV59232-50mg |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 50mg |
$178.00 | 2024-04-20 | |
| Aaron | AR01AAX8-2.5g |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 2.5g |
$984.00 | 2025-02-09 | |
| Aaron | AR01AAX8-1g |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 1g |
$514.00 | 2025-02-09 | |
| Aaron | AR01AAX8-10g |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride |
1251924-52-3 | 95% | 10g |
$3653.00 | 2023-12-16 |
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochlorideに関する追加情報
1-(Dimethylamino)-2,3-Dihydro-1H-Indene-1-Carboxylic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1251924-52-3, known as 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The indene framework, combined with the dimethylamino group and carboxylic acid hydrochloride functional groups, makes it a versatile compound with diverse reactivity and biological activity.
Recent studies have highlighted the importance of indene derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The dimethylamino group in this compound contributes to its basicity and ability to form stable complexes with biomolecules, making it a promising candidate for drug delivery systems. Additionally, the carboxylic acid hydrochloride group enhances its solubility in aqueous media, which is a critical factor for pharmacokinetic studies.
One of the most notable advancements involving this compound is its role in the synthesis of bioisosteres—molecules that share similar physical properties but differ chemically. Researchers have utilized this compound to develop analogs with improved bioavailability and reduced toxicity. For instance, studies published in *Journal of Medicinal Chemistry* have demonstrated that substituting the dimethylamino group with other nitrogen-containing groups can significantly alter the compound's pharmacokinetic profile without compromising its biological activity.
Furthermore, the indene core of this compound has been exploited in the design of antioxidant agents. Recent experiments have shown that derivatives of this compound exhibit potent radical scavenging activity, making them potential candidates for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The ability of this compound to modulate cellular redox states has been extensively studied using advanced spectroscopic techniques, including EPR and fluorescence spectroscopy.
In terms of synthesis, this compound is typically prepared via a multi-step process involving nucleophilic substitution and acid-base reactions. The key challenge lies in controlling the stereochemistry during the formation of the indene ring system. Innovations in catalytic asymmetric synthesis have enabled researchers to achieve high enantiomeric excess, which is crucial for pharmaceutical applications.
Another area where this compound has shown promise is in materials science. Its ability to form self-assembled monolayers has been explored for applications in nanotechnology and surface engineering. Studies published in *Advanced Materials* have demonstrated that films formed by this compound exhibit excellent mechanical stability and biocompatibility, making them suitable for biomedical devices.
Looking ahead, ongoing research aims to further elucidate the molecular mechanisms underlying the biological activity of this compound. Collaborative efforts between chemists and biologists are focusing on identifying key molecular targets and understanding how structural modifications influence binding affinity and selectivity. These insights are expected to pave the way for the development of next-generation therapeutics based on this versatile molecule.
In conclusion, 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride (CAS No. 1251924-52-3) stands out as a valuable tool in both academic research and industrial applications. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological studies, position it as a key player in future innovations across multiple disciplines.
1251924-52-3 (1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride) Related Products
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 2034275-86-8(N-2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl-2-(thiophen-3-yl)acetamide)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)




